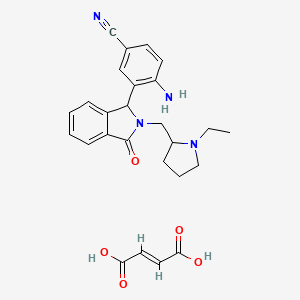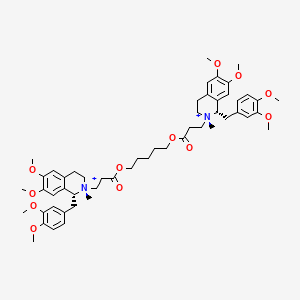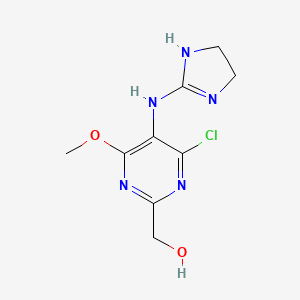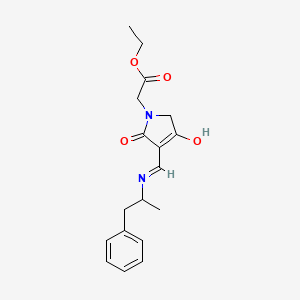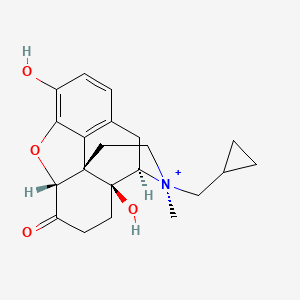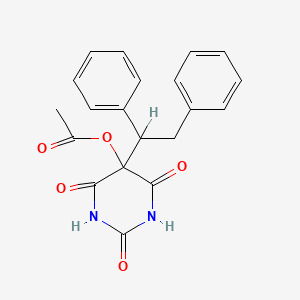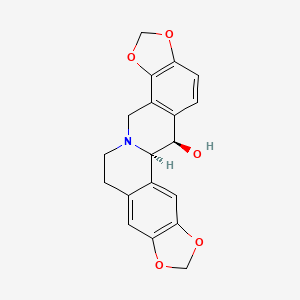
(-)-13beta-Hydroxystylopine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-13beta-Hydroxystylopine: is a naturally occurring alkaloid found in certain plant species. It belongs to the class of isoquinoline alkaloids, which are known for their diverse pharmacological activities. This compound has garnered interest due to its potential therapeutic properties and its role in various biochemical pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (-)-13beta-Hydroxystylopine typically involves multiple steps, starting from simpler isoquinoline derivatives. One common synthetic route includes the Pictet-Spengler reaction, which forms the core isoquinoline structure. Subsequent steps involve hydroxylation and other functional group modifications to achieve the final compound. Reaction conditions often include the use of strong acids or bases, specific temperature controls, and sometimes the use of catalysts to enhance reaction efficiency.
Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources, such as specific plant species known to contain this alkaloid. Alternatively, large-scale chemical synthesis can be employed, utilizing optimized reaction conditions to maximize yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions: (-)-13beta-Hydroxystylopine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups, potentially altering the compound’s pharmacological properties.
Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds, modifying the compound’s structure and activity.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Conditions vary depending on the desired substitution, but typical reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (-)-13beta-Hydroxystylopine is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of isoquinoline alkaloids and their derivatives.
Biology: Biologically, this compound is investigated for its potential effects on cellular processes. Studies have shown that it may interact with specific enzymes and receptors, influencing pathways related to cell growth and differentiation.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Preliminary research suggests it may have anti-inflammatory, analgesic, and anticancer properties, making it a candidate for drug development.
Industry: Industrially, this compound can be used as a precursor for the synthesis of more complex molecules. Its unique structure makes it valuable for the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of (-)-13beta-Hydroxystylopine involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it could modulate the activity of enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Stylopine: Another isoquinoline alkaloid with similar structural features but different pharmacological properties.
Berberine: Known for its antimicrobial and anti-inflammatory effects, berberine shares some structural similarities with (-)-13beta-Hydroxystylopine.
Palmatine: This compound also belongs to the isoquinoline class and is studied for its potential therapeutic applications.
Uniqueness: this compound stands out due to its specific hydroxylation pattern and stereochemistry, which contribute to its unique biological activity. Its distinct structure allows for specific interactions with molecular targets, differentiating it from other similar compounds.
Eigenschaften
CAS-Nummer |
53777-76-7 |
|---|---|
Molekularformel |
C19H17NO5 |
Molekulargewicht |
339.3 g/mol |
IUPAC-Name |
(1R,24R)-5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-2,4(8),9,15(23),16(20),21-hexaen-24-ol |
InChI |
InChI=1S/C19H17NO5/c21-18-11-1-2-14-19(25-9-22-14)13(11)7-20-4-3-10-5-15-16(24-8-23-15)6-12(10)17(18)20/h1-2,5-6,17-18,21H,3-4,7-9H2/t17-,18-/m1/s1 |
InChI-Schlüssel |
DKRYSHHGXFYAHR-QZTJIDSGSA-N |
Isomerische SMILES |
C1CN2CC3=C(C=CC4=C3OCO4)[C@H]([C@H]2C5=CC6=C(C=C51)OCO6)O |
Kanonische SMILES |
C1CN2CC3=C(C=CC4=C3OCO4)C(C2C5=CC6=C(C=C51)OCO6)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



